molecular formula C17H14N6O B2434734 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide CAS No. 1798637-46-3

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Cat. No.: B2434734
CAS No.: 1798637-46-3
M. Wt: 318.34
InChI Key: IPYAWEAWDFVAFC-UHFFFAOYSA-N
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Description

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a complex organic compound that features an imidazo[1,2-a]pyridine ring, a phenyl group, and a 1H-1,2,4-triazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the imidazo[1,2-a]pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the phenyl group: This step might involve a Suzuki coupling reaction or similar methods.

    Introduction of the 1H-1,2,4-triazole moiety: This can be done through a cyclization reaction involving hydrazine derivatives and appropriate acylating agents.

    Final assembly: The final step would involve coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of such compounds would typically involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride could be used.

    Substitution: Nucleophilic or electrophilic substitution reactions could be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenated intermediates, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic agent due to its structural features.

    Industry: As an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide: can be compared with other compounds featuring imidazo[1,2-a]pyridine or 1H-1,2,4-triazole moieties.

    Examples: Compounds like imidazo[1,2-a]pyridine derivatives, triazole-based drugs, etc.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity.

Properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2-(1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O/c24-17(10-23-12-18-11-19-23)21-14-6-2-1-5-13(14)15-9-22-8-4-3-7-16(22)20-15/h1-9,11-12H,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYAWEAWDFVAFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)CN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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